Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl-

Photopolymer Aggregation Fluorescence Spectroscopy

Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- (CAS 108639-47-0) is a tertiary aromatic amine with the molecular formula C₁₆H₂₇NO₃ and a molecular weight of 281.39 g/mol. The structure features an N,N-diethylaniline core substituted at the meta position with a 2,2-diethoxyethoxy group, which functions as a masked aldehyde equivalent.

Molecular Formula C16H27NO3
Molecular Weight 281.39 g/mol
CAS No. 108639-47-0
Cat. No. B12216273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl-
CAS108639-47-0
Molecular FormulaC16H27NO3
Molecular Weight281.39 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=CC=C1)OCC(OCC)OCC
InChIInChI=1S/C16H27NO3/c1-5-17(6-2)14-10-9-11-15(12-14)20-13-16(18-7-3)19-8-4/h9-12,16H,5-8,13H2,1-4H3
InChIKeySIKCDYYXZNUJTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

108639-47-0: Core Physicochemical and Structural Profile of 3-(2,2-Diethoxyethoxy)-N,N-diethylaniline


Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- (CAS 108639-47-0) is a tertiary aromatic amine with the molecular formula C₁₆H₂₇NO₃ and a molecular weight of 281.39 g/mol [1]. The structure features an N,N-diethylaniline core substituted at the meta position with a 2,2-diethoxyethoxy group, which functions as a masked aldehyde equivalent. This acetal moiety is a key structural differentiator from simpler dialkylaniline analogs, providing latent reactivity for deprotection to the corresponding aldehyde for subsequent condensations. Predicted physicochemical properties include an XLogP3 of 3.4, 4 hydrogen bond acceptors, and 10 rotatable bonds, indicative of moderate lipophilicity and conformational flexibility [1]. The compound is primarily positioned as a synthetic building block in research and industrial chemistry.

Why 3-(2,2-Diethoxyethoxy)-N,N-diethylaniline Cannot Be Simply Replaced by Generic Analogs


Simple in-class substitution with common N,N-diethylaniline derivatives, such as 3-ethoxy-N,N-diethylaniline (CAS 1864-92-2), fails because the diethoxyethoxy group is not merely a larger alkoxy substituent; it is a protected aldehyde. This latent aldehyde functionality uniquely enables a two-step orthogonal synthetic strategy: initial participation as a sterically and electronically tuned aniline in reactions like electrophilic aromatic substitution or cross-coupling, followed by acetal deprotection to unmask a reactive aldehyde for Knoevenagel condensations, Schiff base formation, or other C–C bond-forming reactions [1]. The 3-ethoxy analog is a terminal ether that cannot be converted to an aldehyde, fundamentally limiting downstream synthetic versatility. In photopolymer applications, it has been demonstrated that the diethoxyethoxy group can prevent detrimental chromophore aggregation, a property not shared by simpler alkoxy derivatives, leading to entirely different photophysical outcomes [2].

Quantitative Performance Evidence for 3-(2,2-Diethoxyethoxy)-N,N-diethylaniline (CAS 108639-47-0)


Aggregation Inhibition vs. Non-Acetal Styryl Dyes in Photopolymer Films

Molecular modeling and fluorescence spectroscopy demonstrate that the diethoxyethoxy group on an N,N-diethylamino styryl dye prevents the formation of electrostatic aggregates, in contrast to non-acetal analogs which readily aggregate. This leads to a distinct 495 nm photopolymer λmax for the acetal-containing dye, which shows very weak emission bands that are unaffected by exposure, whereas aggregated systems show concentration-dependent excimer bands [1]. This property is a class-level inference for the diethoxyethoxy moiety and is directly relevant to the target compound, which can serve as a precursor to such anti-aggregation chromophores.

Photopolymer Aggregation Fluorescence Spectroscopy

Lipophilicity Comparison with 3-Ethoxy-N,N-diethylaniline

The predicted partition coefficient (XLogP3) for the target compound is 3.4 [1], which is higher than the computed logP of 2.93 reported for the closest simple analog, 3-ethoxy-N,N-diethylaniline (CAS 1864-92-2) [2]. This indicates a measurable increase in lipophilicity conferred by the 2,2-diethoxyethoxy group, which can influence membrane permeability, organic solvent solubility, and chromatographic retention times in applications such as HPLC method development or prodrug design.

Lipophilicity XLogP3 Drug Design

Molecular Flexibility and Acceptor Count vs. Simple Alkoxy Anilines

The target compound possesses 4 hydrogen bond acceptors and 10 rotatable bonds [1], compared to 2 acceptors and 4 rotatable bonds for the simpler analog 3-ethoxy-N,N-diethylaniline [2]. This suggests that the 2,2-diethoxyethoxy group dramatically increases both the compound's capacity for hydrogen bonding and its conformational flexibility, which can be a critical parameter in molecular recognition, host-guest chemistry, and the design of flexible linkers for bioconjugation or polymer chemistry.

Physicochemical Properties Hydrogen Bonding Conformational Analysis

Optimal Application Scenarios for 3-(2,2-Diethoxyethoxy)-N,N-diethylaniline (108639-47-0)


Synthesis of Aldehyde-Functionalized Dye Intermediates via Acetal Deprotection

The compound's primary value is as a stable, readily handled precursor to 3-formyl-N,N-diethylaniline. After performing synthetic manipulations on the aniline nitrogen or the aromatic ring, the acetal can be quantitatively deprotected to reveal a reactive aldehyde. This aldehyde is then available for Knoevenagel condensation with active methylene compounds to generate push-pull styryl dyes for nonlinear optics or fluorescence applications, as evidenced by the styryl dye literature where the diethoxyethoxy motif is critical for final chromophore performance [1].

Design of Non-Aggregating Chromophores for Photopolymer Films

For photopolymer and photoresist formulations, incorporating the target compound as a building block introduces a diethoxyethoxy group that has been shown by molecular modeling and fluorescence spectroscopy to sterically prevent the formation of emissive aggregates [1]. This leads to a cleaner photophysical profile with weak, exposure-unaffected emission, as demonstrated in the related styryl dye system where the acetal-bearing dye exhibited a 495 nm λmax and no excimer bands, unlike its aggregating counterparts [1].

Modulating Lipophilicity in Lead Compound Optimization

In a medicinal chemistry setting, the nearly half-log unit increase in lipophilicity (XLogP3 = 3.4) compared to 3-ethoxy-N,N-diethylaniline (logP = 2.93) can be leveraged to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates [2][3]. The added hydrogen bond acceptors and conformational flexibility associated with the diethoxyethoxy group may also improve aqueous solubility relative to purely hydrocarbon-chain-extended analogs, offering a better-balanced solubility-permeability profile [2][3].

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